N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
Description
This compound is a multifunctional heterocyclic molecule featuring a pyrimidine core substituted with a benzo[d]thiazole moiety, a thioether linkage, and a 3,4-dimethoxybenzamide group. The pyrimidine ring and benzo[d]thiazole are pharmacophoric motifs commonly associated with kinase inhibition and antimicrobial properties . The thioether and amide linkages enhance solubility and metabolic stability, while the 3,4-dimethoxybenzamide group may contribute to π-π stacking interactions in binding pockets .
Properties
CAS No. |
868228-12-0 |
|---|---|
Molecular Formula |
C22H20N6O5S2 |
Molecular Weight |
512.56 |
IUPAC Name |
N-[4-amino-2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C22H20N6O5S2/c1-32-13-8-7-11(9-14(13)33-2)19(30)26-17-18(23)27-21(28-20(17)31)34-10-16(29)25-22-24-12-5-3-4-6-15(12)35-22/h3-9H,10H2,1-2H3,(H,26,30)(H,24,25,29)(H3,23,27,28,31) |
InChI Key |
BHNPERQYPCIAMG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=NC4=CC=CC=C4S3)N)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Benzothiazole moiety
- Pyrimidine ring
- Dimethoxybenzamide group
Molecular Information
| Property | Value |
|---|---|
| Molecular Formula | C22H20N6O5S2 |
| Molecular Weight | 512.6 g/mol |
| IUPAC Name | N-[4-amino-2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |
| InChI Key | BHNPERQYPCIAMG-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is believed to exert its effects through the following mechanisms:
- Inhibition of Key Enzymes : The compound has shown potential in inhibiting enzymes critical for the proliferation of cancer cells and pathogens.
- Antioxidant Activity : Its structure allows it to scavenge free radicals, thereby reducing oxidative stress in cells.
- Modulation of Cell Signaling Pathways : It may influence pathways involved in cell survival and apoptosis.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound. For instance:
- Cell Line Studies : The compound was tested against various cancer cell lines, exhibiting significant cytotoxicity with IC50 values indicating effective inhibition of cell growth.
Antimicrobial Properties
Research has indicated that this compound also possesses antimicrobial properties. It has been shown to inhibit the growth of specific bacterial strains and fungi through:
- Disruption of Cell Membrane Integrity : The compound may compromise the integrity of microbial cell membranes.
- Interference with Metabolic Pathways : By inhibiting key metabolic enzymes in pathogens.
Recent Investigations
Recent investigations have focused on the structure–activity relationship (SAR) of related compounds to improve their efficacy and solubility:
- A study highlighted modifications that enhance β-cell protective activity against endoplasmic reticulum (ER) stress, revealing that certain analogs exhibited improved potency with EC50 values as low as .
Comparative Analysis
| Compound | IC50 (µg/mL) | Remarks |
|---|---|---|
| N-(4-amino...dimethoxybenzamide | 65.43 ± 2.7 | Moderate anticancer activity |
| Doxorubicin | 14.61 ± 2.3 | Standard chemotherapeutic control |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine-Based Analogues
Compound A: 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives ()
- Structural Differences: Replaces the benzo[d]thiazole with a benzo[b]oxazinone ring and lacks the thioether linkage.
- Synthesis : Prepared via Cs₂CO₃-mediated coupling of phenyl-1,2,4-oxadiazoles with acetic acid derivatives, yielding 65–78% .
Compound B : Ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]-5-chloro-4-methylphenylthio}acetate derivatives ()
- Structural Differences : Features a sulfonamide group and 1,3,5-triazine instead of the pyrimidine core.
- Synthesis : Derived from cyclocondensation of ethyl bromoacetate with sulfonamide intermediates (yields: 60–85%) .
- Key Data: X-ray crystallography confirmed planar geometry for representative compounds; antimicrobial activity noted against S. aureus (MIC: 8–32 µg/mL) .
Thiazole-Containing Analogues
Compound C : N-[5-(4-R-benzyl)-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidine-2-carboxamides ()
- Structural Differences : Lacks the 6-oxo-1,6-dihydropyrimidin-5-yl group but includes a tetrahydropyrimidine ring.
- Synthesis : Acylation of thiazol-2-ylamines with chloroacetyl chloride, followed by sulfur-morpholine treatment (yields: 70–82%) .
- Key Data : Moderate antioxidant activity (IC₅₀: 12–25 µM in DPPH assay) .
Compound D : 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivatives ()
- Structural Differences : Replaces benzo[d]thiazole with a pyridinyl-thiazole system and lacks the dimethoxybenzamide group.
- Synthesis : Nitrile intermediates coupled with ethyl bromoacetoacetate (yields: 55–75%) .
- Key Data : Demonstrated kinase inhibition (IC₅₀: 0.8–5.3 µM against EGFR) .
Comparative Analysis Table
Mechanistic and Electronic Comparisons
- Electronic Similarity : The target compound’s benzo[d]thiazole and pyrimidine core may exhibit isovalency with Compound D’s pyridinyl-thiazole system, enabling similar π-π interactions in enzyme binding .
- Synthetic Challenges: Unlike ionic liquid-catalyzed dihydropyrimidinone syntheses (e.g., ), the target compound’s thioether linkage requires selective coupling under anhydrous conditions .
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and what reaction conditions optimize yield and purity?
The compound’s synthesis typically involves multi-step reactions, including:
- Formation of the pyrimidine-thioether core via nucleophilic substitution (e.g., using thiol-containing intermediates).
- Introduction of the benzo[d]thiazole moiety through amide coupling reactions.
- Final functionalization with 3,4-dimethoxybenzamide. Critical conditions include temperature control (e.g., 60–80°C for amidation), solvent selection (DMF or DCM for polar intermediates), and catalysts like EDCI/HOBt for coupling efficiency. Reaction progress should be monitored via TLC or HPLC .
Q. Which analytical techniques are most effective for characterizing structural integrity and purity?
- NMR spectroscopy (¹H and ¹³C) confirms regiochemistry and substituent placement, particularly for distinguishing thioether vs. ether linkages.
- HPLC-MS ensures purity (>95%) and detects trace byproducts.
- FT-IR validates functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amides).
- Elemental analysis complements mass spectrometry for empirical formula verification .
Q. How can researchers design initial bioactivity screens for this compound?
Prioritize assays aligned with structural analogs:
- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative strains.
- Anticancer : MTT assays on cancer cell lines (e.g., HepG2, MCF-7).
- Enzyme inhibition : Kinase or protease inhibition assays targeting pathways suggested by the pyrimidine-thiazole scaffold. Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of structurally similar compounds?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial tests).
- Structural nuances : Compare substituent effects using SAR tables (Table 1).
- Pharmacokinetic factors : Assess solubility (logP) and metabolic stability (e.g., microsomal assays).
Table 1. Bioactivity of Structural Analogs
| Compound Class | Key Substituents | Reported Activity | Reference |
|---|---|---|---|
| Thiazole-pyrimidine hybrids | 3,4-Dimethoxybenzamide | Anticancer (IC₅₀: 8 μM) | |
| Benzo[d]thiazole-triazoles | 4-Bromophenyl | Antiviral (EC₅₀: 2 μM) | |
| Thioacetamide derivatives | 4-Chlorophenyl | Antimicrobial (MIC: 4 μg/mL) |
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Core modifications : Replace pyrimidine with pyridazine () to alter electron density.
- Substituent tuning : Replace 3,4-dimethoxy with nitro groups () to enhance π-π stacking with target proteins.
- Bioisosteres : Substitute benzo[d]thiazole with benzimidazole () to improve metabolic stability. Validate via molecular docking (e.g., AutoDock Vina) against crystallographic targets (e.g., EGFR kinase) .
Q. What methodologies address instability of the thioether linkage under physiological conditions?
- Stability assays : Incubate compound in PBS (pH 7.4) at 37°C and monitor degradation via LC-MS.
- Stabilization strategies :
- Introduce steric hindrance (e.g., methyl groups adjacent to sulfur).
- Replace thioether with sulfone (oxidized analog) if activity permits.
- Prodrug approaches : Mask the thioether as a disulfide, cleavable by intracellular glutathione .
Q. How can molecular docking predict binding modes to prioritize targets?
- Target selection : Focus on proteins with known thiazole/pyrimidine interactions (e.g., DHFR, tubulin).
- Docking workflow :
Prepare ligand (AMBER/GAFF force fields).
Grid generation around active sites (e.g., ATP-binding pocket).
Post-docking analysis (binding energy < -8 kcal/mol suggests viability).
- Validation : Compare with co-crystallized ligands (e.g., PDB: 1T46) .
Methodological Considerations
Q. What experimental designs mitigate batch-to-batch variability in synthesis?
- Quality by Design (QbD) : Use DOE (Design of Experiments) to optimize parameters (e.g., temperature, solvent ratio).
- In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring.
- Purification : Employ preparative HPLC with C18 columns and gradient elution (ACN/H₂O + 0.1% TFA) .
Q. How should researchers validate off-target effects in bioactivity studies?
- Counter-screens : Test against unrelated enzymes/cell lines (e.g., normal fibroblasts).
- Omics approaches : RNA-seq or proteomics post-treatment to identify dysregulated pathways.
- CETSA (Cellular Thermal Shift Assay) : Confirm target engagement by thermal stability shifts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
